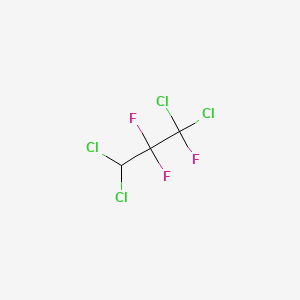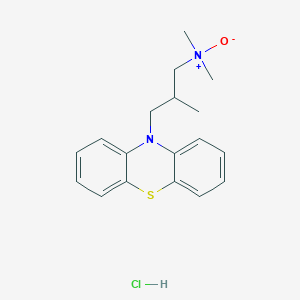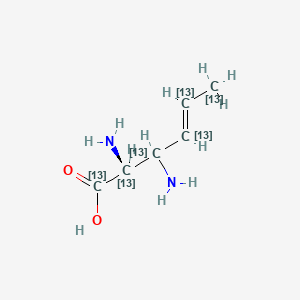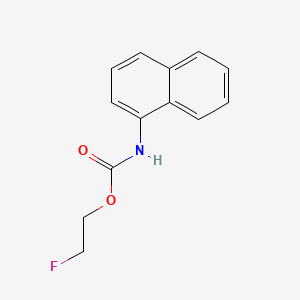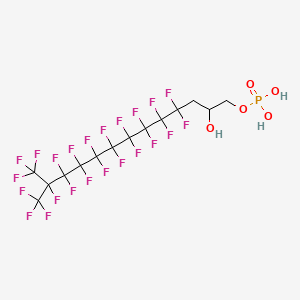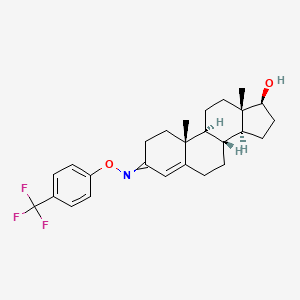![molecular formula C19H13F B13421531 3-Fluoro-7-methylbenz[a]anthracene CAS No. 2606-87-3](/img/structure/B13421531.png)
3-Fluoro-7-methylbenz[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-7-methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H13F. It is a derivative of benz[a]anthracene, where a fluorine atom is substituted at the 3rd position and a methyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-methylbenz[a]anthracene typically involves the fluorination of 7-methylbenz[a]anthracene. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-7-methylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NFSI for fluorination, FeCl3 as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benz[a]anthracenes depending on the substituent introduced
Aplicaciones Científicas De Investigación
3-Fluoro-7-methylbenz[a]anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Investigated for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism by which 3-Fluoro-7-methylbenz[a]anthracene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The presence of the fluorine atom enhances its reactivity and ability to form stable adducts. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylbenz[a]anthracene: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
9-Fluoro-7-methylbenz[a]anthracene: Similar structure but with the fluorine atom at the 9th position, showing different biological activities.
10-Fluoro-7-methylbenz[a]anthracene: Fluorine at the 10th position, exhibiting higher tumor-initiating activity compared to the parent compound
Uniqueness
3-Fluoro-7-methylbenz[a]anthracene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The fluorine atom at the 3rd position enhances its ability to form stable DNA adducts, making it a valuable compound for studying mutagenesis and carcinogenesis .
Propiedades
Número CAS |
2606-87-3 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-13(16)11-19-17(12)8-6-14-10-15(20)7-9-18(14)19/h2-11H,1H3 |
Clave InChI |
XOOBIAYNRGAFGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
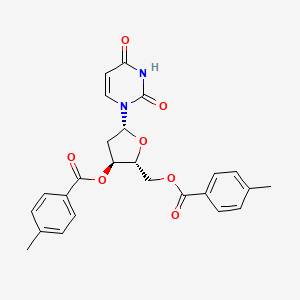
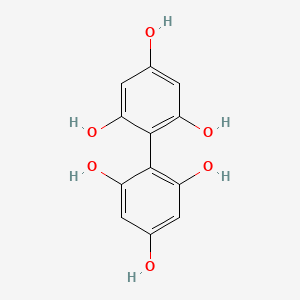
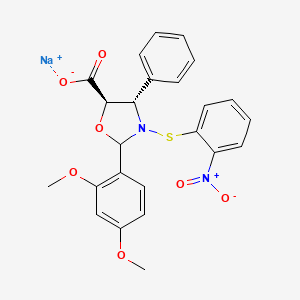
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

